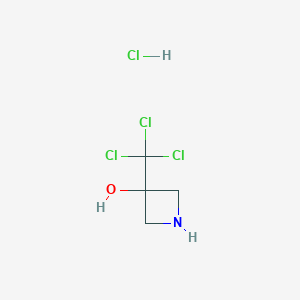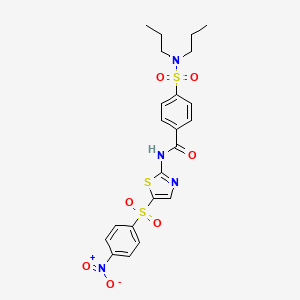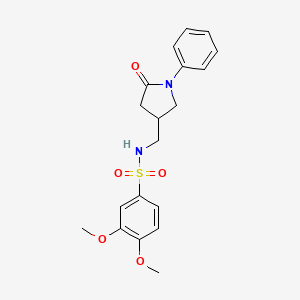
3-(Trichloromethyl)azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichloromethyl)azetidin-3-ol;hydrochloride, also known as TAAC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds that contain a nitrogen atom in the ring structure. TAAC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in research.
Scientific Research Applications
Synthetic Chemistry
Azetidines, including 3-(Trichloromethyl)azetidin-3-ol;hydrochloride, play a significant role in synthetic chemistry . They are considered an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry .
Amino Acid Surrogates
Azetidines are apt as amino acid surrogates . This means they can mimic the properties of amino acids, which are the building blocks of proteins. This makes them valuable in the study of protein structure and function .
Peptidomimetic Chemistry
Azetidines have potential in peptidomimetic chemistry . Peptidomimetics are compounds that mimic the structure and function of peptides (short chains of amino acids). They can be used to study peptide-protein interactions and to develop new therapeutic agents .
Nucleic Acid Chemistry
Azetidines also have potential applications in nucleic acid chemistry . Nucleic acids, such as DNA and RNA, are essential for all known forms of life. Azetidines could be used to study the structure and function of these molecules, and to develop new drugs that target nucleic acids .
Catalytic Processes
Azetidines have prospects in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are fundamental in organic chemistry and are used to create a wide variety of complex molecules .
Ring-Opening and Expansion Reactions
Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions are used to create larger, more complex molecules from smaller ones .
Mechanism of Action
Target of Action
It is known to be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and a linker in the synthesis of proteolysis targeting chimeras (protacs) .
Mode of Action
As a linker in ADCs and PROTACs, 3-(Trichloromethyl)azetidin-3-ol hydrochloride plays a crucial role in connecting the antibody or ligand to the cytotoxic drug or protein degrader .
Pharmacokinetics
As a linker in adcs and protacs, its pharmacokinetic properties would largely depend on the properties of the antibody or ligand and the cytotoxic drug or protein degrader it is linked to .
properties
IUPAC Name |
3-(trichloromethyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERWUWMLCKGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(Cl)(Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2907921.png)






![N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2907930.png)
![2,4,7,8-Tetramethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2907932.png)
